molecular formula C19H18N4O3 B4492504 4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid

4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid

Cat. No.: B4492504
M. Wt: 350.4 g/mol
InChI Key: WUYBQDGOFBMADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline ring fused with a benzoic acid moiety and a morpholine group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloroquinazoline with morpholine to form 4-morpholinoquinazoline. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline ring, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols

Mechanism of Action

The mechanism of action of 4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, such as DNA-dependent protein kinases, which play a crucial role in cellular processes like DNA repair and replication . The compound’s quinazoline moiety is essential for its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinazolin-4-ylamino)benzoic acid
  • 4-(Quinazolin-4-ylamino)butanoic acid
  • 4-(Quinolin-2-yl)benzoic acid
  • (Quinazolin-4-ylamino)-acetic acid

Uniqueness

4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[(4-morpholin-4-ylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-18(25)13-5-7-14(8-6-13)20-19-21-16-4-2-1-3-15(16)17(22-19)23-9-11-26-12-10-23/h1-8H,9-12H2,(H,24,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYBQDGOFBMADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloroquinazoline (200 mg, 1.00 mmol) and morpholine (131 mg, 1.50 mmol) in dimethylformamide (1 mL) was stirred at rt for 5 min. The reaction mixture was diluted with ethyl acetate, washed with saturated sodium bicarbonate and 5% aqueous lithium chloride and dried over sodium sulfate. The solvent was removed on a rotary evaporator to give a white solid. A mixture of this material and 4-aminobenzoic acid (119 mg, 0.868 mmol) in n-butanol (2.5 mL) was heated to 135° C. until the butanol was boiled off. The solid residue was collected and washed with water to give 4-(4-morpholinoquinazoline-2-ylamino)benzoic acid (303 mg, 100%) an off-white solid that was used without further purification. This material was combined with 2,6-dimethylaniline (210 mg, 1.73 mmol), Hunig's base (300 μL, 1.72 mmol) and HATU (329 mg, 0.865 mmol) in DMF (5 mL), and the mixture was heated to 65° C. overnight. The reaction was cooled to rt, diluted with ethyl acetate and extracted with water. The organic layer was washed with saturated sodium bicarbonate and concentrated on a rotary evaporator. The resulting residue was purified by preparative reverse phase HPLC to give N-(2,6-dimethylphenyl)-4-[(4-morpholin-4-ylquinazolin-2-yl)amino]benzamide (120 mg, 26%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 10.50 (bs, 1H), 9.70 (bs, 1H), 8.05-8.01 (m, 3H), 7.83-7.79 (m, 3H), 7.63 (d, 1H), 7.40 (t, 1H), 7.13 (s, 3H), 3.97 (bs, 4H), 3.84-3.82 (m, 4H), 2.19 (s, 6H). MS (EI) for C27H27N5O2: 454.0 (MH+).
Quantity
200 mg
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reactant
Reaction Step One
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131 mg
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reactant
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1 mL
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solvent
Reaction Step One
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119 mg
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reactant
Reaction Step Two
Quantity
2.5 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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